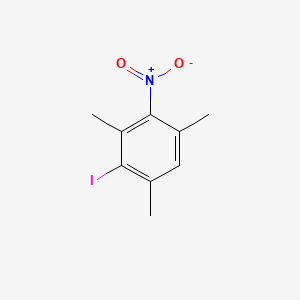
2-Iodo-1,3,5-trimethyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is an organic compound with the molecular formula C9H10INO2. It is a derivative of benzene, where the benzene ring is substituted with iodine, three methyl groups, and a nitro group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3,5-trimethyl-4-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 1,3,5-trimethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the ortho position relative to the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-1,3,5-trimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 2-Amino-1,3,5-trimethyl-4-nitrobenzene.
Oxidation: 2-Iodo-1,3,5-trimethyl-4-carboxybenzene.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Chemical Biology: In the study of biological systems and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 2-Iodo-1,3,5-trimethyl-4-nitrobenzene depends on the specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, leading to the formation of new chemical bonds and the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-1,3,5-trimethylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Iodo-4-nitrotoluene: Has only one methyl group, resulting in different steric and electronic properties.
1-Iodo-3,5-dimethyl-4-nitrobenzene: Similar structure but with one less methyl group, affecting its reactivity and applications.
Uniqueness
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. The combination of iodine and nitro groups also provides a versatile platform for various chemical transformations and applications in research.
Eigenschaften
Molekularformel |
C9H10INO2 |
|---|---|
Molekulargewicht |
291.09 g/mol |
IUPAC-Name |
2-iodo-1,3,5-trimethyl-4-nitrobenzene |
InChI |
InChI=1S/C9H10INO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 |
InChI-Schlüssel |
WVNAMCMHOHMVJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


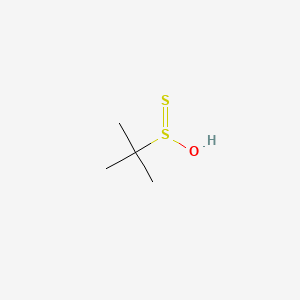
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
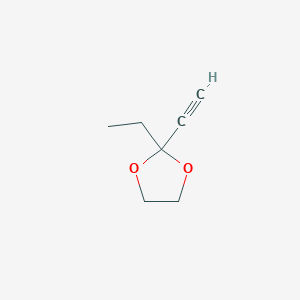
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)

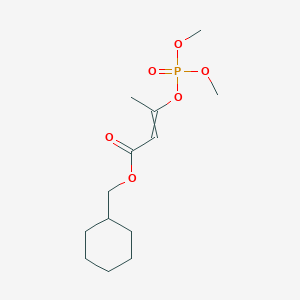
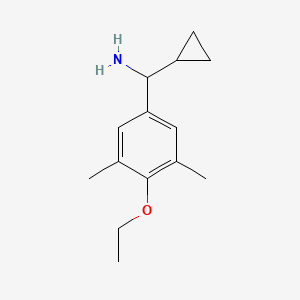
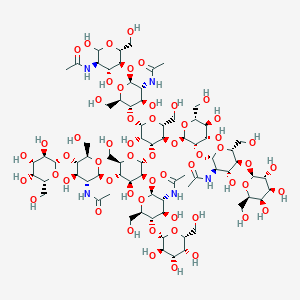


![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
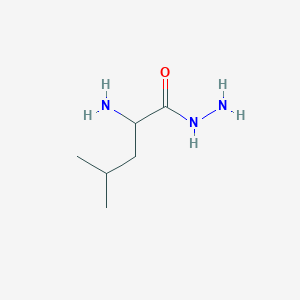
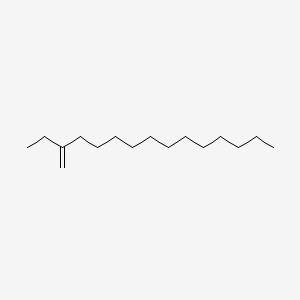
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
